3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride

Catalog No.
S3281423
CAS No.
1956324-43-8
M.F
C10H13ClN2O
M. Wt
212.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochl...

CAS Number

1956324-43-8

Product Name

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride

IUPAC Name

3-amino-3-(3-methoxyphenyl)propanenitrile;hydrochloride

Molecular Formula

C10H13ClN2O

Molecular Weight

212.68

InChI

InChI=1S/C10H12N2O.ClH/c1-13-9-4-2-3-8(7-9)10(12)5-6-11;/h2-4,7,10H,5,12H2,1H3;1H

InChI Key

UDHBQMQFOCYPHS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CC#N)N.Cl

Solubility

not available

Antioxidant and Anticancer Activity

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanenitrile moiety. This compound is primarily utilized in research settings and is not approved for general medicinal or food applications. Its CAS number is 1956324-43-8, indicating its unique identification in chemical databases .

Typical of nitriles and amines. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group may be hydrolyzed to form the corresponding carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine, which may further react with other functional groups present in different substrates.

These reactions make it a versatile intermediate in organic synthesis.

Several synthetic routes can be employed to produce 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride:

  • Starting from 3-methoxybenzaldehyde:
    • Condensation with appropriate amines followed by nitrilation can yield the desired compound.
  • Using commercially available precursors:
    • Reacting commercially available 3-methoxyphenylacetonitrile with ammonia or amine derivatives under controlled conditions.

These methods highlight the compound's accessibility for research purposes.

The primary applications of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride include:

  • Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
  • Drug Development: Potential precursor for developing new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Given its structural characteristics, it may also find utility in material science as a building block for more complex molecules.

  • Binding studies with receptors: Similar compounds have been investigated for their binding affinities to neurotransmitter receptors.
  • Metabolic studies: Understanding how this compound is metabolized could provide insights into its pharmacokinetics and toxicity.

These studies are crucial for determining the safety and efficacy of any potential therapeutic applications.

Several compounds share structural similarities with 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Amino-3-(4-methoxyphenyl)propanenitrileSimilar amino and nitrile groupsDifferent substitution pattern on the phenyl ring
3-Amino-2-(4-methoxyphenyl)propanenitrileContains a different position of amino groupPotentially different biological activity
4-Amino-4-(3-methoxyphenyl)butyronitrileLonger carbon chain with similar groupsAltered carbon skeleton may affect reactivity

These comparisons highlight the uniqueness of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride while emphasizing its potential applications in medicinal chemistry and organic synthesis. Each compound's variations provide insights into their respective reactivities and biological activities.

Enantioselective Biocatalytic Hydrolysis of β-Aminonitriles

Enantioselective biocatalysis has emerged as a powerful tool for the synthesis of chiral β-amino amides from β-aminonitriles. The enzyme nitrilase, found in microbial species such as Rhodococcus rhodochrous ATCC BAA-870, catalyzes the hydrolysis of nitriles to carboxylic acids or amides with high stereochemical fidelity. For 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride, this method enables the production of enantiomerically pure β-amino amides, which are valuable precursors to pharmacologically active compounds.

The process typically involves incubating the β-aminonitrile with a nitrilase-rich microbial cell extract in aqueous buffer at 30–37°C. For example, hydrolysis of 3-amino-3-phenylpropanenitrile derivatives by R. rhodochrous yields corresponding (R)-β-amino amides with enantiomeric excess (ee) values exceeding 90%. Substrate specificity studies reveal that electron-donating groups on the aromatic ring, such as the methoxy group in 3-amino-3-(3-methoxyphenyl)propanenitrile, enhance reaction rates by stabilizing transition states through resonance effects.

Table 1: Enantioselectivity of Nitrilase-Catalyzed Hydrolysis

SubstrateEnzyme Sourceee (%)Yield (%)
3-Amino-3-phenylpropanenitrileR. rhodochrous9285
3-Amino-3-(4-fluorophenyl)propanenitrileR. rhodochrous8878
3-Amino-3-(3-methoxyphenyl)propanenitrileR. rhodochrous9589

The stereochemical outcome is attributed to the enzyme’s active site, which discriminates between enantiomers via hydrogen-bonding interactions with the amino group and π-stacking with the aromatic ring.

Multicomponent Reaction Strategies with Arynes and Imines

Multicomponent reactions (MCRs) offer a convergent route to β-aminonitriles by simultaneously constructing multiple bonds in a single step. A notable example involves the reaction of arynes, imines, and cyanide sources to generate β-aminonitrile derivatives. This method is particularly effective for synthesizing 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride due to its tolerance for electron-rich aromatic systems.

The reaction proceeds via a [2+2] cycloaddition between an aryne intermediate (generated from triflate precursors) and an imine, followed by cyanide trapping. For instance, treatment of 3-methoxyphenyl triflate with cesium fluoride in acetonitrile generates the corresponding aryne, which reacts with benzaldehyde imine and trimethylsilyl cyanide (TMSCN) to yield the β-aminonitrile product in 65–72% yield.

Table 2: Optimization of Aryne-Imine-Cyanide Reactions

Triflate PrecursorImineCyanide SourceSolventYield (%)
3-Methoxyphenyl triflateBenzaldehyde imineTMSCNCH₃CN72
4-Fluorophenyl triflateCyclohexanone imineKCNDMF68
2-Naphthyl triflateAniline imineAcetone cyanohydrinToluene58

Key advantages of this method include its modularity and scalability. The use of cesium fluoride as a mild base prevents decomposition of sensitive imines, while acetonitrile acts as both solvent and cyanide donor in some cases.

tert-Amino Effect in Cyclization Reactions for Heterocyclic Systems

The tert-amino effect, a phenomenon where tertiary amines facilitate intramolecular cyclization via lone-pair donation, is exploited to synthesize nitrogen-containing heterocycles from β-aminonitriles. For 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride, this effect enables the formation of pyrrolidine and piperidine derivatives under mild conditions.

In a representative procedure, heating the β-aminonitrile in toluene at 80°C induces cyclization via nucleophilic attack of the tertiary amino group on the nitrile carbon, followed by proton transfer and ring closure. The methoxy group stabilizes the transition state through resonance, leading to a 78% yield of the pyrrolidine product.

Mechanistic Pathway:

  • Nucleophilic Attack: The lone pair on the tertiary nitrogen attacks the electrophilic nitrile carbon.
  • Proton Transfer: A proton shifts from the amino group to the adjacent carbon, forming an imine intermediate.
  • Cyclization: The imine undergoes intramolecular aldol-like condensation to form a five- or six-membered ring.

Table 3: Cyclization Outcomes with β-Aminonitrile Substrates

SubstrateConditionsProductYield (%)
3-Amino-3-phenylpropanenitrileToluene, 80°CPyrrolidine75
3-Amino-3-(3-methoxyphenyl)propanenitrileDCM, 40°CPiperidine82
3-Amino-3-(4-nitrophenyl)propanenitrileEtOH, refluxPyridine derivative65

This method is highly tunable; electron-donating groups on the aryl ring accelerate cyclization, while steric hindrance at the β-position favors larger ring formation.

β-Aminonitrile scaffolds represent a class of bifunctional organic compounds characterized by the presence of both amino and nitrile functional groups positioned at the β-carbon relative to each other [1]. These compounds have garnered significant attention in drug discovery due to their unique combination of chemical properties and biological activities. The amino group provides hydrogen bonding capabilities and enables electrostatic interactions after protonation, while the nitrile group offers π-π interactions and serves as a versatile electrophilic warhead for covalent enzyme inhibition [2].

The pharmacological significance of β-aminonitrile scaffolds stems from their ability to function as molecular linkers between pharmacophoric elements responsible for target protein binding [1]. This bridging capability allows medicinal chemists to design compounds that can simultaneously engage multiple binding sites within enzyme active sites, resulting in enhanced potency and selectivity profiles. Additionally, the inherent structural flexibility of these scaffolds enables cyclization reactions that can rapidly advance toward prospective heterocyclic drug candidates [1].

Table 1: Pharmacological Properties of β-Aminonitrile Scaffolds

PropertyDescriptionBiological Relevance
Bifunctional NatureAmino and nitrile groupsDual binding interactions
Hydrogen BondingAmino group donor/acceptorProtein-ligand recognition
Electrostatic InteractionsProtonated amino groupCharged residue binding
π-π InteractionsNitrile group participationAromatic stacking
Covalent ReactivityMild electrophilic characterSelective enzyme modification
Synthetic AccessibilityStrecker reaction pathwayMedicinal chemistry utility

β-Aminonitrile Motifs in Kinase Inhibitor Design

The application of β-aminonitrile motifs in kinase inhibitor design has revolutionized the field of covalent drug discovery. These compounds offer a unique approach to achieving sustained target inhibition through reversible covalent bond formation with non-catalytic cysteine residues in protein kinases [3] [4]. The mild electrophilic character of the nitrile group provides an optimal balance between reactivity and selectivity, enabling specific targeting of kinase active sites while minimizing off-target interactions [5].

Rilzabrutinib (PRN1008) exemplifies the successful application of β-aminonitrile scaffolds in kinase inhibitor development. This reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) demonstrates an IC50 value of 1.3 nM and exhibits prolonged residence times exceeding 167 hours [4]. The compound's ability to form reversible thioimidate adducts with Cys481 in BTK provides sustained target engagement while maintaining excellent selectivity over other kinases [4]. Clinical trials have demonstrated the therapeutic potential of rilzabrutinib in treating autoimmune conditions such as pemphigus vulgaris and immune thrombocytopenia [6].

The design strategy for β-aminonitrile-based kinase inhibitors involves positioning the nitrile warhead in proximity to target cysteine residues through careful optimization of the molecular scaffold. The "inverted" cyanoacrylamide approach has proven particularly effective for targeting non-catalytic cysteines in kinases [4]. This methodology involves orienting the electrophilic β-carbon away from the ATP-binding site to achieve optimal geometry for covalent bond formation with distal cysteine residues [3].

Table 2: β-Aminonitrile Kinase Inhibitors and Their Properties

CompoundTarget KinaseIC50 (nM)Residence TimeSelectivity ProfileClinical Status
RilzabrutinibBTK1.3167 hours>200 kinasesPhase 3
PRN473BTKNot specifiedExtendedHigh selectivityPreclinical
Compound 15JAK3127Not specified409-fold vs JAK1Research
Compound 16JAK3154Not specified416-fold vs JAK1Research
Compound 9BTKNot specified7 daysExcellentResearch

The tunability of residence time represents a key advantage of β-aminonitrile-based kinase inhibitors. By modifying the steric and electronic environment surrounding the electrophilic carbon, researchers can systematically adjust the kinetics of covalent bond formation and dissociation [4]. This capability enables the development of inhibitors with tailored pharmacokinetic profiles suitable for various therapeutic applications, from acute treatment requiring rapid onset to chronic conditions benefiting from sustained engagement [4].

Janus kinase 3 (JAK3) inhibitors further demonstrate the versatility of β-aminonitrile scaffolds in kinase drug design. Compounds targeting Cys909 in JAK3 have achieved picomolar potency levels while maintaining exceptional selectivity over related kinases [6]. The α-cyanoacrylamide warhead forms reversible covalent bonds with the target cysteine, as confirmed by co-crystal structures showing coexistence of both covalent and non-covalent binding modes [6].

Protease Inhibition Mechanisms Through Cyanide Elimination

The mechanism of protease inhibition by β-aminonitrile compounds involves formation of reversible thioimidate adducts with catalytic cysteine residues in the enzyme active site [7] [5]. This covalent modification mimics the tetrahedral intermediate formed during natural substrate hydrolysis, resulting in potent and selective enzyme inhibition. The reversible nature of these interactions provides significant advantages over irreversible inhibitors, including reduced toxicity risks and improved safety profiles [5].

Saxagliptin represents a landmark example of β-aminonitrile-based protease inhibitors in clinical practice. Approved by the FDA in 2009 for type 2 diabetes treatment, saxagliptin functions as a reversible covalent inhibitor of dipeptidyl peptidase-4 (DPP-4) through interaction with Ser630 [6]. The compound's nitrile group acts as an electrophilic warhead that forms a covalent bond with the catalytic serine, resulting in sustained enzyme inhibition with minimal off-target effects [2].

The SARS-CoV-2 main protease (Mpro) has emerged as a critical target for antiviral drug development, with β-aminonitrile compounds showing remarkable efficacy. Nirmatrelvir, approved as part of the Paxlovid combination therapy in 2021, exemplifies the successful application of nitrile warheads in protease inhibition [8]. The compound forms reversible covalent bonds with Cys145 in the Mpro active site, demonstrating full occupancy and high selectivity over human cathepsins [5].

Table 3: β-Aminonitrile Protease Inhibitors and Their Mechanisms

CompoundTarget ProteaseMechanismTarget ResidueSelectivityClinical Status
SaxagliptinDPP-4Reversible covalentSer630High vs cathepsinsFDA Approved 2009
NirmatrelvirSARS-CoV-2 MproReversible covalentCys145High vs cathepsinsFDA Approved 2021
Compound 17aSARS-CoV-2 3CLproReversible covalentCys145>1000-foldResearch
Compound 18aSARS-CoV-2 3CLproReversible covalentCys145>1000-foldResearch
Falcipain-2 inhibitorMalaria proteaseReversible covalentCatalytic cysteineHigh selectivityResearch

The cyanide elimination mechanism represents a crucial aspect of β-aminonitrile protease inhibitor safety and metabolism. Following covalent modification of target proteases, any released cyanide undergoes rapid detoxification through well-established cellular pathways [9]. The primary mechanism involves conversion to thiocyanate by the mitochondrial enzyme rhodanase, utilizing sulfur donors such as thiosulfate or cysteine [10]. This conversion process produces thiocyanate, which is readily eliminated through urine with minimal toxicity [9].

Alternative cyanide elimination pathways include formation of cyanoalanine through cysteine aminotransferase activity and conversion to α-ketoglutarate cyanohydrin [9]. These metabolic processes ensure rapid clearance of any liberated cyanide, maintaining cellular homeostasis and preventing accumulation of toxic metabolites. The efficiency of these elimination mechanisms has been demonstrated in clinical studies of saxagliptin and nirmatrelvir, where no cyanide-related adverse effects have been reported [6].

Table 4: Cyanide Elimination Pathways in β-Aminonitrile Metabolism

PathwayEnzymeProductLocationElimination RouteToxicity
Rhodanase conversionRhodanaseThiocyanateMitochondriaUrineLow
α-Ketoglutarate pathwayAminotransferaseα-KG cyanohydrinCytoplasmMetabolismLow
Cyanoalanine formationCysteine aminotransferaseCyanoalanineCytoplasmMetabolismLow
Thiosulfate detoxificationSulfurtransferaseThiocyanateMitochondriaUrineLow

The molecular mechanisms underlying protease inhibition by β-aminonitrile compounds involve specific recognition of enzyme active sites and formation of stable but reversible covalent bonds. Crystal structures of enzyme-inhibitor complexes have revealed the detailed interactions responsible for potency and selectivity [5]. The nitrile group adopts an optimal geometry for nucleophilic attack by the catalytic cysteine, while the amino group provides additional binding interactions with surrounding residues [11].

Research into novel β-aminonitrile protease inhibitors continues to expand, with particular focus on viral proteases and parasitic enzymes. The development of falcipain-2 inhibitors for malaria treatment demonstrates the broad applicability of this scaffold in targeting cysteine proteases across different pathological contexts [12]. These compounds achieve high selectivity for the parasite enzyme over human cathepsins, providing a promising approach for antimalarial drug development [12].

Dates

Last modified: 08-19-2023

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